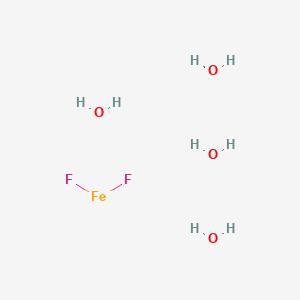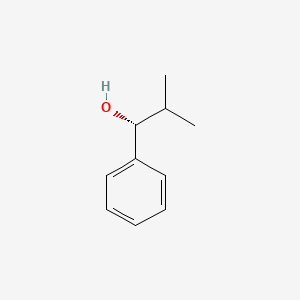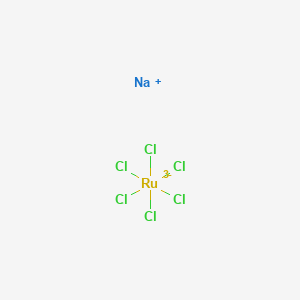
Trisodium hexachlororuthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium hexachlororuthenate is a chemical compound with the formula Na₃[RuCl₆]. It is a coordination complex of ruthenium, where ruthenium is in the +3 oxidation state, and it is coordinated by six chloride ions. This compound is known for its distinctive properties and applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisodium hexachlororuthenate can be synthesized through the reaction of ruthenium trichloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of sodium chloride. The mixture is then heated to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 3\text{NaCl} \rightarrow \text{Na}_3[\text{RuCl}_6] ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization or other separation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium hexachlororuthenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: Chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Higher oxidation state complexes, such as ruthenium tetroxide.
Reduction: Lower oxidation state complexes, such as ruthenium(II) chloride.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Applications De Recherche Scientifique
Trisodium hexachlororuthenate has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, such as ruthenium-based nanomaterials.
Biological Studies: It is studied for its potential biological activities, including anticancer properties.
Industrial Applications: It is used in the production of electronic components and as a precursor for other ruthenium compounds.
Mécanisme D'action
The mechanism of action of trisodium hexachlororuthenate involves its ability to coordinate with various substrates through its chloride ligands. This coordination can facilitate various chemical transformations, such as electron transfer reactions. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium hexachloroplatinate: Similar in structure but contains platinum instead of ruthenium.
Trisodium hexachlororhodate: Contains rhodium instead of ruthenium.
Trisodium hexachloroiridate: Contains iridium instead of ruthenium.
Uniqueness
Trisodium hexachlororuthenate is unique due to the specific properties of ruthenium, such as its ability to exist in multiple oxidation states and its catalytic activity. These properties make it particularly useful in catalysis and materials science compared to its analogs with other metals.
Propriétés
Numéro CAS |
14972-76-0 |
|---|---|
Formule moléculaire |
Cl18Na3Ru3-3 |
Poids moléculaire |
1010.33331 |
Synonymes |
trisodium hexachlororuthenate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


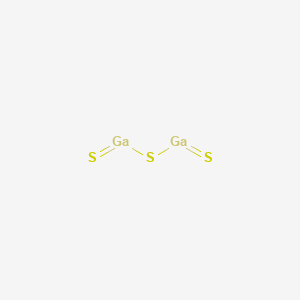
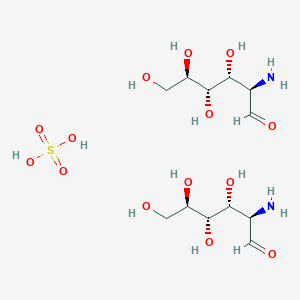


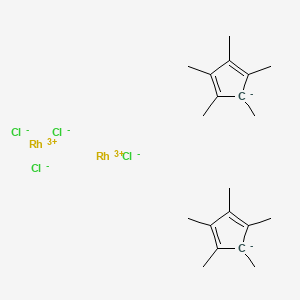
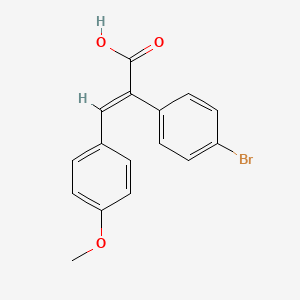

![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)

